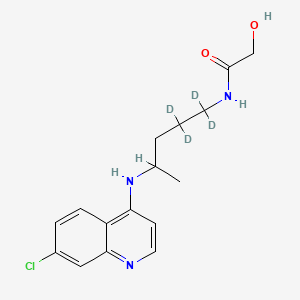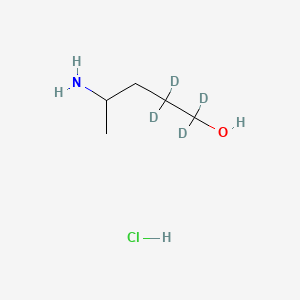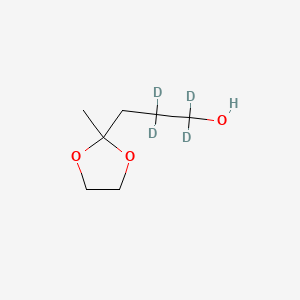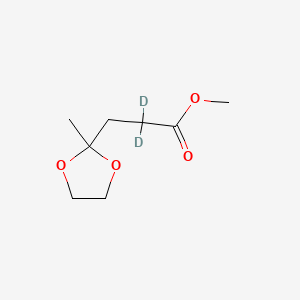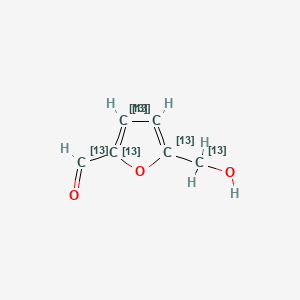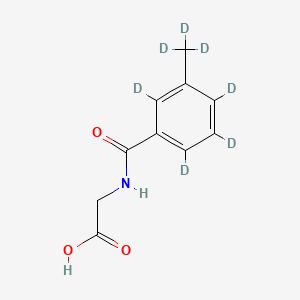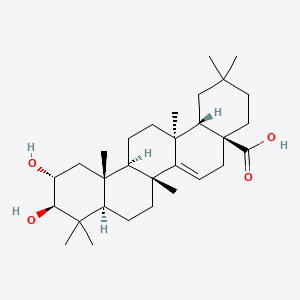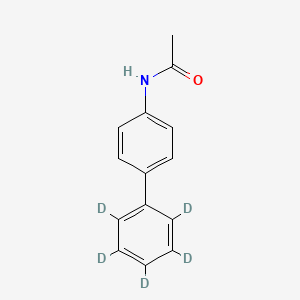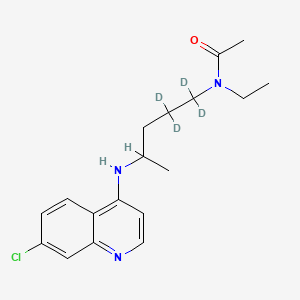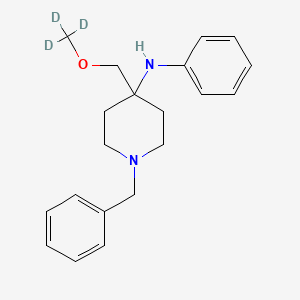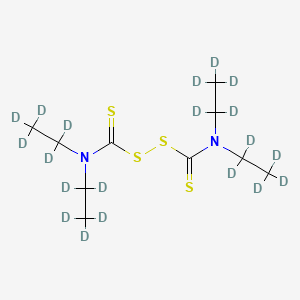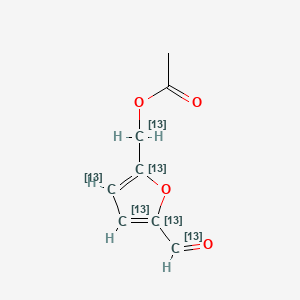
Flecainide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flecainide-d3 is a synthetic tricyclic antiarrhythmic drug that is used in the treatment of cardiac arrhythmias. It is a derivative of flecainide, which is a commonly used antiarrhythmic agent. Flecainide-d3 is a potent and selective inhibitor of the fast sodium channel and has been found to be effective in the treatment of a variety of cardiac arrhythmias. The aim of
Scientific Research Applications
Cardiac Sodium Channel Inhibition : Flecainide is a potent inhibitor of the cardiac sodium channel (Nav1.5). Its inhibition is enhanced by depolarization, with the drug being trapped in the channel upon closing, causing a slow recovery of drug-modified channels. This mechanism is crucial in its role as an antiarrhythmic drug (Ramos & O'Leary, 2004).
Treatment of Ventricular Arrhythmias : It's primarily used for rhythm control in atrial fibrillation and treatment of idiopathic ventricular arrhythmias, especially in the absence of ischemic and structural heart disease. Recent studies show its effectiveness and safety in different structural heart diseases (Lavalle et al., 2021).
Characterization as an Oral Antiarrhythmic Drug : Flecainide shows potent local anesthetic effects, reducing the maximum rate of depolarization in cardiac muscle, without anti-sympathetic or calcium antagonism effects. It prolongs the action potential duration and has been shown to be effective against ventricular arrhythmias in animal models (Cowan & Williams, 1981).
Suppression of Premature Ventricular Contractions : Flecainide is effective in suppressing isolated premature ventricular contractions (PVCs) or nonsustained ventricular arrhythmia. However, it has a modest efficacy when electrophysiologic testing is used as an endpoint (Falk & Fogel, 1994).
Use in Catecholaminergic Polymorphic Ventricular Tachycardia : Flecainide has been evaluated for its efficacy and safety in addition to conventional drug therapy in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), showing significant reduction of exercise-induced ventricular arrhythmias (van der Werf et al., 2011).
Neurological Applications : Flecainide has shown potential in axonal protection in an experimental model of multiple sclerosis, indicating its possible role in neuroinflammatory disorders (Bechtold, Kapoor, & Smith, 2004).
Differential Sensitivity in Voltage-Gated Potassium Channels : Research on flecainide's interaction with voltage-gated potassium channels found that a single residue in the S6 transmembrane domain determines its differential sensitivity among these channels. This finding could impact the development of flecainide-based treatments for various cardiac conditions (Herrera et al., 2005).
properties
IUPAC Name |
2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-JZLVSFENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675897 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flecainide-d3 | |
CAS RN |
127413-31-4 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

